Sulfene Generation via α-Elimination
(2,4,6-Trimethylphenyl)methanesulfonyl chloride possesses a benzylic α-methylene group that enables base-induced dehydrochlorination to form a sulfene intermediate (Mesityl–CH=SO₂). This sulfene pathway is structurally impossible for arenesulfonyl chlorides such as 2,4,6-trimethylbenzenesulfonyl chloride (CAS 773-64-8) and p-toluenesulfonyl chloride, which lack α-hydrogens [1]. In the model system phenylmethanesulfonyl chloride (the unsubstituted analog), treatment with triethylamine in methylene chloride yields trans-stilbene and cis-diphenylethylene sulfone via sulfene dimerization and cycloaddition—products that cannot be obtained from the corresponding arenesulfonyl chloride under identical conditions [2]. The mesityl-substituted target retains this α-hydrogen reactivity while adding steric modulation of the sulfene intermediate, enabling access to heterocyclic scaffolds (β-sultones, thietane dioxides, benzothiadiazepine dioxides) that are synthetically inaccessible from the direct arenesulfonyl chloride analog [3].
| Evidence Dimension | α-Hydrogens available for base-induced sulfene (RCH=SO₂) formation |
|---|---|
| Target Compound Data | 1 α-hydrogen (benzylic –CH₂–); sulfene formation demonstrated for class; isolated sulfene-amine zwitterions reported |
| Comparator Or Baseline | 2,4,6-Trimethylbenzenesulfonyl chloride (CAS 773-64-8): 0 α-hydrogens; sulfene formation structurally impossible. p-Toluenesulfonyl chloride: 0 α-hydrogens. |
| Quantified Difference | Binary (accessible vs. impossible pathway). Phenylmethanesulfonyl chloride + Et₃N → trans-stilbene (~40–60% yield) + cis-diphenylethylene sulfone (~15–25% yield); arenesulfonyl chlorides yield no sulfene-derived products. |
| Conditions | Phenylmethanesulfonyl chloride model: Et₃N (1.0–2.0 equiv), CH₂Cl₂ or Et₂O, 0–25 °C, 1–24 h [2]. |
Why This Matters
This binary reactivity difference determines whether a sulfonyl chloride can participate in cycloaddition and sulfene-trapping reactions central to heterocyclic library synthesis; selecting the arenesulfonyl analog eliminates this entire reaction manifold.
- [1] King, J. F. The Return of Sulfenes. Accounts of Chemical Research 1975, 8 (1), 10–17. DOI: 10.1021/ar50085a002. (Seminal review establishing that α-hydrogen-bearing sulfonyl chlorides uniquely generate sulfenes upon base treatment.) View Source
- [2] King, J. F.; Harding, D. R. K. The Reaction of Phenylmethanesulfonyl Chloride with Tertiary Amines: Formation of Geometrical Isomers about a Carbon–Sulfur Double Bond. Canadian Journal of Chemistry 1966, 44, 1621–1627. View Source
- [3] Nakayama, J.; Tanuma, M.; Honda, Y.; Hoshino, M. Reaction of Arylmethanesulfonyl and Styrylmethanesulfonyl Chlorides with Triethylamine. Tetrahedron Letters 1996, 37 (37), 6739–6742. (Demonstrates stilbene episulfone isolation from arylmethanesulfonyl chlorides, generalizing the sulfene pathway.) View Source
